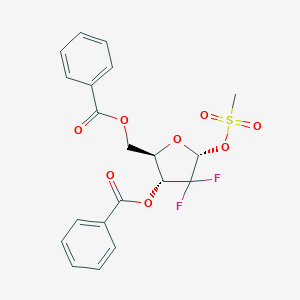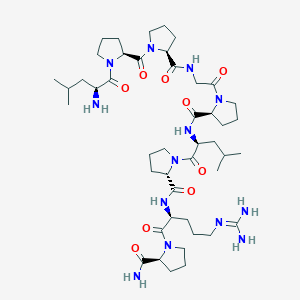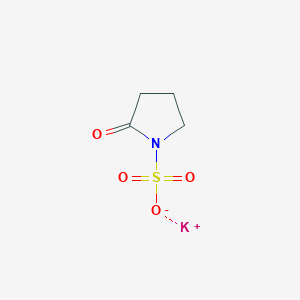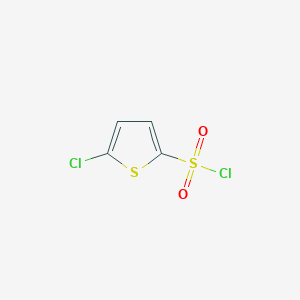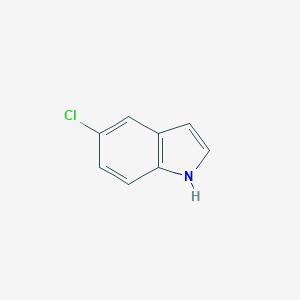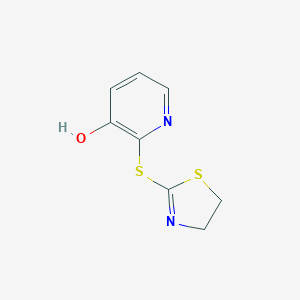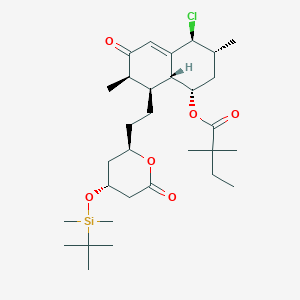
4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin is a complex organic molecule with a unique structure. It contains multiple chiral centers, making it an interesting subject for stereochemistry studies. The compound features various functional groups, including a silyl ether, a chloro group, and a butanoate ester, which contribute to its diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base.
Formation of the naphthalene core: This can be synthesized through a Diels-Alder reaction followed by functional group modifications.
Introduction of the chloro group: This can be achieved through a halogenation reaction using a chlorinating agent.
Esterification: The final step involves the esterification of the carboxylic acid with 2,2-dimethylbutanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the best catalysts and solvents for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and the chloro group.
Reduction: Reduction reactions can target the carbonyl groups in the oxane ring and the ester.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the silyl ether can yield a silanol, while reduction of the ester can yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Medicine
In medicine, the compound’s unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals, such as advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound also contains multiple functional groups and is used in the synthesis of high-performance polymers.
Uniqueness
The uniqueness of 4-tert-Butyldimethylsilyl-5'-chloro-6'-oxo Simvastatin lies in its complex structure and the presence of multiple chiral centers, which make it a valuable compound for stereochemical studies and the development of chiral drugs.
Properties
IUPAC Name |
[(1S,3R,4S,7R,8R,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51ClO6Si/c1-11-31(7,8)29(35)37-25-14-18(2)28(32)23-17-24(33)19(3)22(27(23)25)13-12-20-15-21(16-26(34)36-20)38-39(9,10)30(4,5)6/h17-22,25,27-28H,11-16H2,1-10H3/t18-,19-,20-,21-,22+,25+,27-,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHGERUPFAWKNX-ZZSHUHDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51ClO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
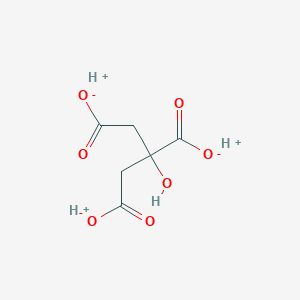
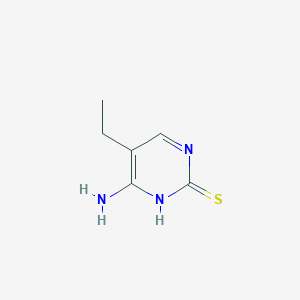

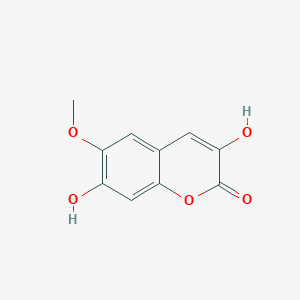
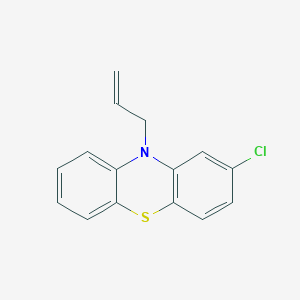
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
